1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Overview
Description
1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one is a synthetic organic compound known for its unique structural features and versatile applications. This compound is part of the oxazolones family, characterized by a fused bicyclic structure incorporating both naphtho and oxazolone rings. Its distinct framework imparts specific chemical reactivity and interaction capabilities, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves the following steps:
Cyclization Reaction: : The initial step includes the cyclization of appropriate precursors, typically using a catalytic amount of acidic or basic reagents to form the oxazolone ring.
Methylation: : Introduction of methyl groups at specific positions (3a, 5, 5, 9b) is carried out using methylating agents like methyl iodide under controlled conditions.
Amination: : An amine group is introduced at the 1-position through reactions such as nucleophilic substitution, using amine sources like ammonia or primary amines.
Industrial Production Methods
On an industrial scale, the production involves optimized processes ensuring high yields and purity. Key steps include:
Bulk Chemical Reactions: : Large-scale cyclization and methylation reactions in industrial reactors, often facilitated by continuous flow systems to enhance efficiency.
Purification: : Advanced purification techniques like crystallization and chromatography to isolate the compound in high purity.
Quality Control: : Rigorous quality control procedures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: : Reduction reactions may be used to modify specific parts of the structure, such as reducing carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Alkyl halides, aryl halides, etc., under appropriate catalysts and conditions.
Major Products
Depending on the reaction conditions, major products can include derivatives with additional functional groups, modified ring structures, or completely new compounds through complex transformation pathways.
Scientific Research Applications
1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one finds applications in various scientific research fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring novel synthetic pathways.
Biology: : Investigated for its potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: : Examined for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets, often through binding to enzymes or receptors. This interaction can modulate biochemical pathways, leading to the observed biological effects. Key molecular targets include:
Enzymes: : Inhibition or activation of enzymatic activity, affecting metabolic processes.
Receptors: : Binding to cell surface or intracellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one can be compared to other similar compounds within the oxazolone and naphtho-fused ring systems:
1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole: : Similar structure but lacks the carbonyl group in the oxazolone ring.
1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]thiazol-2(1H)-one: : Substitution of the oxygen atom with sulfur, altering its chemical reactivity and biological properties.
1-amino-3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]imidazol-2(1H)-one: : Contains an additional nitrogen atom in the ring, which can impact its interaction with biological targets.
Conclusion
This compound is a multifaceted compound with significant relevance in synthetic organic chemistry, biological research, and industrial applications. Its unique structure and reactivity profile make it a valuable tool in advancing scientific understanding and developing new technologies.
Properties
IUPAC Name |
1-amino-3a,5,5,9b-tetramethyl-4H-benzo[e][1,3]benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-13(2)9-14(3)15(4,17(16)12(18)19-14)11-8-6-5-7-10(11)13/h5-8H,9,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBBOODPCGPGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C(C3=CC=CC=C31)(N(C(=O)O2)N)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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